molecular formula C9H11N3OS B13172331 5-(Furan-3-YL)-4-(propan-2-YL)-4H-1,2,4-triazole-3-thiol

5-(Furan-3-YL)-4-(propan-2-YL)-4H-1,2,4-triazole-3-thiol

Cat. No.: B13172331
M. Wt: 209.27 g/mol
InChI Key: MBKWDZFZTYSAGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Furan-3-YL)-4-(propan-2-YL)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that contains a furan ring, a triazole ring, and a thiol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Furan-3-YL)-4-(propan-2-YL)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of furan-3-carboxaldehyde with isopropylamine to form an intermediate, which is then reacted with thiosemicarbazide under acidic conditions to yield the desired triazole-thiol compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

5-(Furan-3-YL)-4-(propan-2-YL)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form a disulfide bond.

    Reduction: The compound can be reduced to modify the triazole ring or the furan ring.

    Substitution: The furan ring and the triazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or other reducing agents.

    Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.

Major Products

    Oxidation: Disulfide derivatives.

    Reduction: Reduced triazole or furan derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-(Furan-3-YL)-4-(propan-2-YL)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Medicine: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-(Furan-3-YL)-4-(propan-2-YL)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity. The triazole ring can interact with metal ions, affecting metalloproteins and enzymes. The furan ring can participate in π-π interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Furan-3-YL)-4-(methyl)-4H-1,2,4-triazole-3-thiol
  • 5-(Furan-3-YL)-4-(ethyl)-4H-1,2,4-triazole-3-thiol
  • 5-(Furan-3-YL)-4-(butyl)-4H-1,2,4-triazole-3-thiol

Uniqueness

5-(Furan-3-YL)-4-(propan-2-YL)-4H-1,2,4-triazole-3-thiol is unique due to the presence of the isopropyl group, which can influence its steric and electronic properties. This can affect its reactivity, binding affinity, and overall biological activity compared to similar compounds with different alkyl groups.

Properties

Molecular Formula

C9H11N3OS

Molecular Weight

209.27 g/mol

IUPAC Name

3-(furan-3-yl)-4-propan-2-yl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C9H11N3OS/c1-6(2)12-8(10-11-9(12)14)7-3-4-13-5-7/h3-6H,1-2H3,(H,11,14)

InChI Key

MBKWDZFZTYSAGM-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=NNC1=S)C2=COC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.